

1-Chloro-2-methylcyclopropane chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Chloro-2-methylcyclopropane

Cat. No.: B14374006

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **1-Chloro-2-methylcyclopropane**

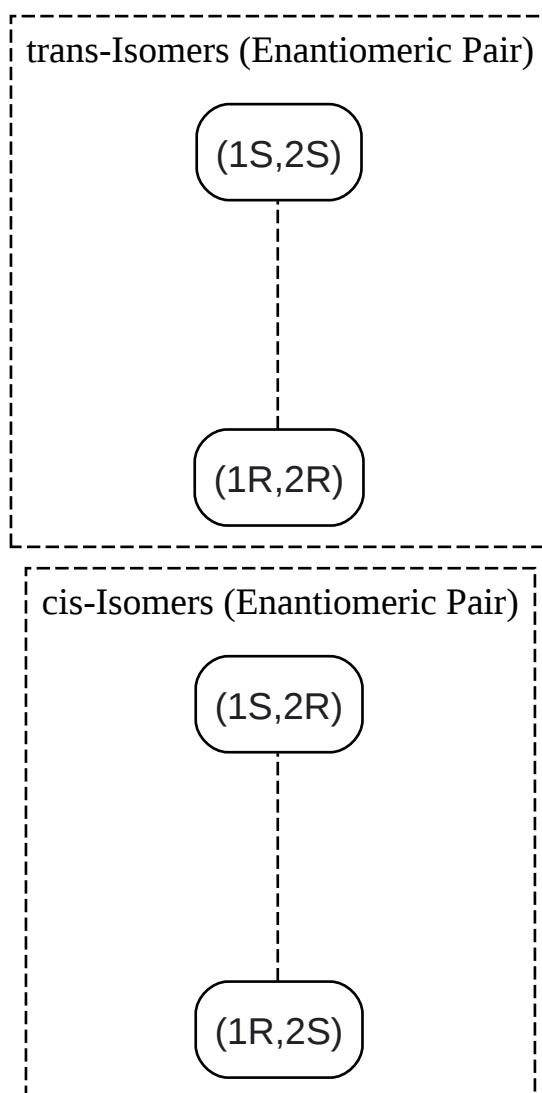
For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Chloro-2-methylcyclopropane is a halogenated cycloalkane that presents a fascinating case study in organic chemistry, combining the structural rigidity and inherent ring strain of a cyclopropane ring with the stereochemical complexity of two chiral centers. This guide provides a comprehensive analysis of its core chemical properties, from its molecular structure and stereoisomerism to its predicted spectroscopic signatures and unique reactivity. While direct experimental data for this specific molecule is sparse in publicly available literature, this document synthesizes information from analogous structures and foundational chemical principles to offer expert-level insights and predictive data. We will explore the profound influence of the cyclopropane ring on reaction mechanisms, contrasting its behavior with acyclic analogues, and propose detailed experimental protocols for its synthesis and reaction, providing a robust theoretical framework for researchers in synthetic chemistry and drug development.

Molecular Structure and Stereoisomerism

1-Chloro-2-methylcyclopropane (C_4H_7Cl) possesses two adjacent stereocenters at the C1 and C2 positions.^[1] This gives rise to geometric (cis/trans) isomerism and optical isomerism (enantiomers). Consequently, four distinct stereoisomers exist:


- **(1R,2S)-1-chloro-2-methylcyclopropane** and **(1S,2R)-1-chloro-2-methylcyclopropane**:

This pair of enantiomers constitutes the **cis** isomer, where the chloro and methyl groups are on the same face of the cyclopropane ring.[2]

- **(1R,2R)-1-chloro-2-methylcyclopropane** and **(1S,2S)-1-chloro-2-methylcyclopropane**:

This pair of enantiomers constitutes the **trans** isomer, with the substituents on opposite faces.[3]

The rigid, planar geometry of the three-membered ring fixes the spatial relationship between the substituents, making these stereoisomers stable and separable. This structural definition is critical in drug development, where specific stereoisomers can have vastly different pharmacological activities.

[Click to download full resolution via product page](#)

Caption: Stereoisomers of **1-chloro-2-methylcyclopropane**.

Physical and Thermochemical Properties

Quantitative experimental data for **1-chloro-2-methylcyclopropane** is not readily available. The following table summarizes computed properties sourced from the PubChem database, which provide reliable estimates for molecular characteristics.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value	Source
Molecular Formula	C ₄ H ₇ Cl	[1]
Molecular Weight	90.55 g/mol	[1]
XLogP3 (Lipophilicity)	1.8	[1]
Topological Polar Surface Area	0 Å ²	[1]
Complexity Rating	42.9	[1]
Monoisotopic Mass	90.0236279 Da	[1]

Spectroscopic Characterization (Predicted)

Due to a lack of published experimental spectra, this section provides a predicted analysis based on established principles of spectroscopy for analogous cyclopropyl and halogenated compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the rigid nature of the ring, leading to distinct chemical shifts for diastereotopic protons and complex spin-spin coupling. The cyclopropyl protons typically appear in the upfield region (0.5-1.5 ppm).

- Methyl Protons (CH₃): A doublet, integrating to 3H, likely around 1.1-1.3 ppm.
- Cyclopropyl Protons (CH₂ and CH): These three protons will show complex multiplets between 0.5 and 1.5 ppm. The proton on C2 will be further split by the methyl protons.

- Methine Proton (CHCl): The proton on the carbon bearing the chlorine atom will be the most downfield of the ring protons, predicted to be in the 2.8-3.2 ppm region, appearing as a multiplet. The exact shifts and coupling constants will differ significantly between the cis and trans isomers due to different steric environments.

¹³C NMR Spectroscopy

Four distinct signals are expected, corresponding to the four carbon atoms in the molecule.

- Methyl Carbon (CH₃): Expected in the upfield region, ~15-20 ppm.
- Methylene Carbon (CH₂): The unsubstituted ring carbon is predicted to be the most upfield of the ring carbons, ~10-15 ppm.
- Methine Carbon (CH-CH₃): The carbon bearing the methyl group is expected around 20-30 ppm.
- Methine Carbon (CH-Cl): The carbon bonded to the electronegative chlorine atom will be the most downfield, predicted in the range of 50-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum can confirm the presence of the key structural features.

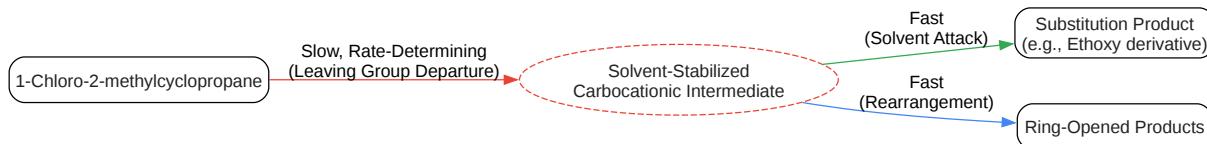
- C-H Stretching (Cyclopropyl): Characteristic sharp peaks just above 3000 cm⁻¹ (typically ~3050-3100 cm⁻¹) are a hallmark of C-H bonds on a cyclopropane ring.
- C-H Stretching (Alkyl): Absorptions just below 3000 cm⁻¹ (~2850-2960 cm⁻¹) for the methyl group.
- C-Cl Stretching: A strong absorption in the fingerprint region, typically between 650-850 cm⁻¹.
- Cyclopropane Ring Deformation: Peaks around 1020 cm⁻¹ can indicate the ring structure itself.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would provide key information on the molecular weight and fragmentation patterns.

- Molecular Ion (M^+): A molecular ion peak is expected at m/z 90. An $M+2$ peak at m/z 92, with an intensity approximately one-third of the M^+ peak, will be present due to the natural abundance of the ^{37}Cl isotope.^[4]
- Key Fragmentation Pathways:
 - Loss of Chlorine radical ($M - 35/37$): A prominent peak at m/z 55 resulting from the loss of $\cdot\text{Cl}$ is highly probable.
 - Loss of HCl ($M - 36$): Elimination of hydrogen chloride would lead to an ion at m/z 54.
 - Ring Opening: The strained ring can fragment, leading to various smaller carbocation fragments.

Chemical Reactivity and Mechanisms


The reactivity of **1-chloro-2-methylcyclopropane** is dominated by the electronic effects of the chlorine atom and the unique structural properties of the cyclopropane ring. The high degree of s-character in the C-C bonds and the significant ring strain (~27 kcal/mol) make its behavior distinct from acyclic secondary chlorides.

Nucleophilic Substitution

Nucleophilic substitution reactions on a cyclopropyl halide are notoriously slow.

- $S_{\text{n}}2$ Mechanism: The concerted, backside attack required for an $S_{\text{n}}2$ reaction is severely hindered.^[5] The rigid ring structure and the adjacent methyl group make it sterically difficult for a nucleophile to approach the C-Cl bond from the rear. Therefore, $S_{\text{n}}2$ reactions are highly disfavored.
- $S_{\text{n}}1$ Mechanism: A pure $S_{\text{n}}1$ mechanism, involving the formation of a planar cyclopropyl cation, is also highly unfavorable due to the extreme angle strain that would be introduced. However, reactions in polar, protic solvents (solvolytic) can proceed through an $S_{\text{n}}1$ -like mechanism. The departure of the leaving group is the rate-determining step, but the resulting

"carbocation" is likely stabilized by the solvent and may undergo rapid rearrangement or ring-opening rather than exist as a free intermediate.[6]

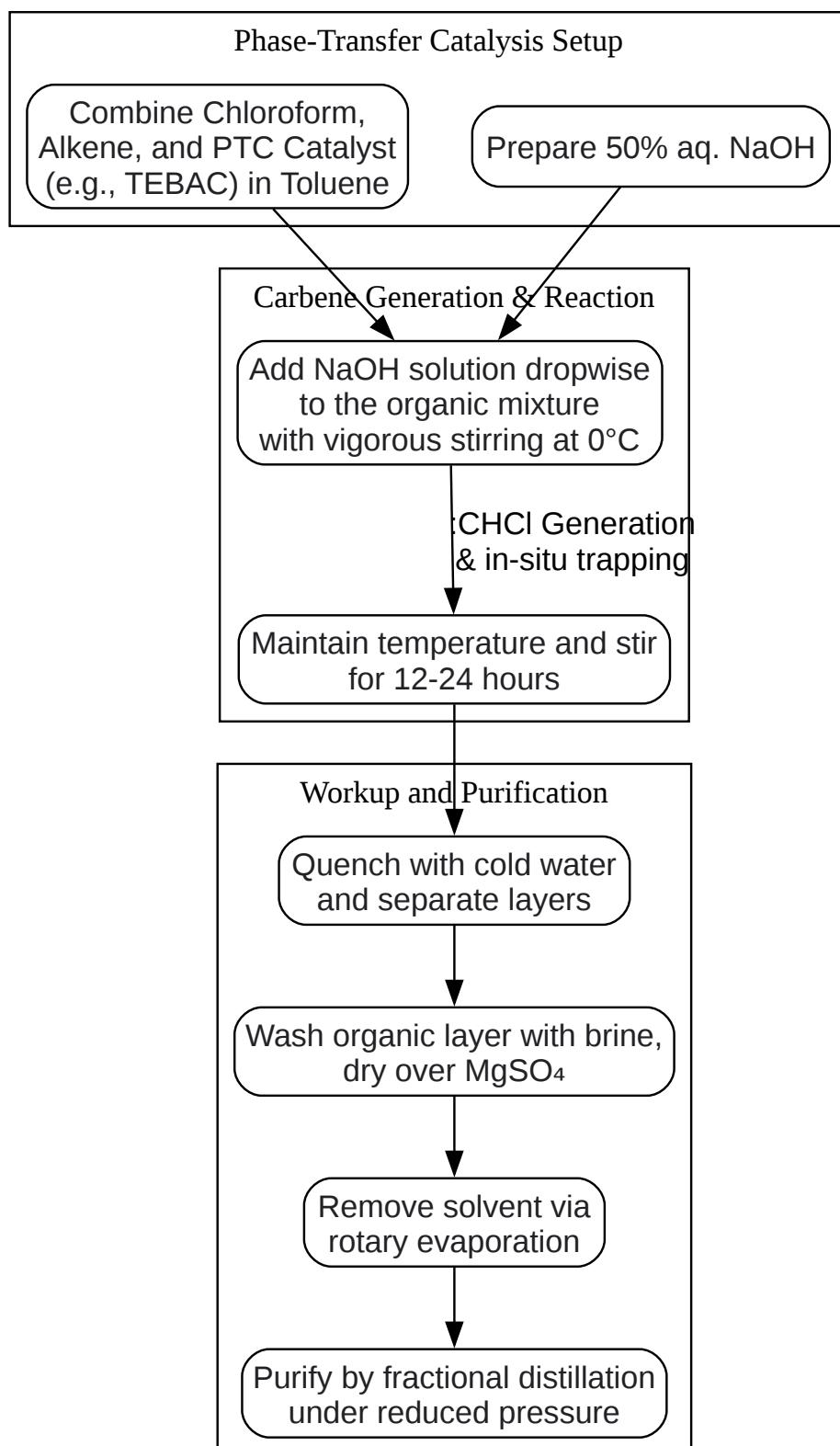
[Click to download full resolution via product page](#)

Caption: Proposed solvolysis pathway for **1-chloro-2-methylcyclopropane**.

Elimination Reactions

E2 elimination reactions require an anti-periplanar arrangement of a β -hydrogen and the leaving group. In the rigid cyclopropane ring, all vicinal C-H and C-Cl bonds are eclipsed (syn-periplanar). This geometric constraint makes the standard E2 mechanism impossible. Elimination, if it occurs, must proceed through a different, higher-energy pathway and is generally not a major reaction route.

Ring-Opening Reactions


Driven by the desire to relieve ring strain, ring-opening is a characteristic reaction of cyclopropanes, particularly when activated by an electron-withdrawing group like chlorine.[7] These reactions can be initiated by strong nucleophiles or Lewis acids. The attack of a nucleophile can lead to a concerted or stepwise ring-opening, typically at the most substituted or electronically activated carbon, resulting in a 1,3-difunctionalized propane derivative.[7]

Synthesis and Experimental Protocols

A direct, optimized synthesis of **1-chloro-2-methylcyclopropane** is not prominently featured in the literature. However, a plausible and effective approach is the cyclopropanation of an alkene via the addition of a chlorocarbene.

Proposed Synthesis: Chlorocarbene Addition to 2-Butene

This protocol describes a hypothetical synthesis. The reaction of cis-2-butene would yield cis-1-chloro-1,2-dimethylcyclopropane, while the reaction with trans-2-butene would yield the trans isomer. For **1-chloro-2-methylcyclopropane**, the starting material would be propene, and the addition of chlorocarbene would yield a mixture of products. A more controlled synthesis would involve a multi-step process not detailed here. The following protocol outlines the general carbene addition approach.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a proposed synthesis.

Step-by-Step Protocol:

- **Reagent Preparation:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, combine propene (condensed at low temperature or bubbled through the solvent), chloroform (2.0 eq), and a phase-transfer catalyst such as benzyltriethylammonium chloride (TEBAC, 0.05 eq) in a suitable solvent like toluene.
- **Reaction Initiation:** Cool the vigorously stirred mixture to 0°C in an ice bath.
- **Carbene Generation:** Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (5.0 eq) dropwise via the dropping funnel over 2-3 hours. The dehydrohalogenation of chloroform by the strong base at the phase interface generates dichlorocarbene, which can be further reduced *in situ* or used as is, though for chlorocarbene specifically, alternative precursors are often used. For this hypothetical protocol, we assume generation of chlorocarbene.
- **Reaction Progression:** After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours.
- **Workup:** Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by fractional distillation under reduced pressure to isolate **1-chloro-2-methylcyclopropane**.

Applications in Research and Drug Development

Substituted cyclopropanes are valuable motifs in medicinal chemistry, often used as conformationally constrained bioisosteres for larger or more flexible groups. **1-Chloro-2-methylcyclopropane**, with its defined stereochemistry and latent reactivity, serves as a versatile building block for:

- **Synthesis of Novel Scaffolds:** The ability of the ring to undergo controlled opening provides a pathway to complex, linear structures with defined stereocenters.

- Mechanistic Probes: The rigid structure allows for the study of reaction mechanisms where conformational ambiguity is undesirable.
- Introduction of Strained Systems: Incorporating a cyclopropane ring can alter the metabolic stability, binding affinity, and physicochemical properties of a drug candidate.

Safety and Handling

1-Chloro-2-methylcyclopropane should be handled as a potentially flammable and toxic chemical. It is a halogenated organic compound and should be used in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. Store in a cool, dry, well-ventilated area away from incompatible substances.

References

- PubChem. 1-Chloro-2-methylpropane.
- PubChem. (1R,2S)-**1-chloro-2-methylcyclopropane**.
- PubChem. (1R,2R)-**1-Chloro-2-methylcyclopropane**.
- PubChem. **1-Chloro-2-methylcyclopropane**.
- Doc Brown's Chemistry. Mass spectrum of 1-chloro-2-methylpropane. [Link]
- Chemistry LibreTexts. Mechanisms of Nucleophilic Substitution Reactions. [Link]
- Reactivity of electrophilic cyclopropanes - PMC - NIH. [Link]
- University of Calgary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-Chloro-2-methylcyclopropane | C4H7Cl | CID 13252922 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. cis-(1R,2S)-1-chloro-2-methylcyclopropane | C4H7Cl | CID 59386310 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 3. (1R,2R)-1-Chloro-2-methylcyclopropane | C4H7Cl | CID 57480697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. C4H9Cl (CH₃)₂CH₂Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. LON-CAPA Sn2 [s10.lite.msu.edu]
- 7. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Chloro-2-methylcyclopropane chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14374006#1-chloro-2-methylcyclopropane-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com